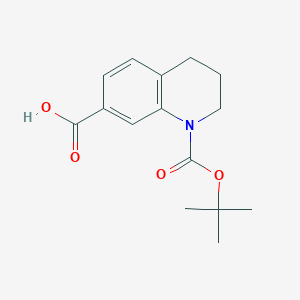

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDKRKMKUIPRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 1,2,3,4-Tetrahydroquinoline Derivatives

The most common initial step involves the protection of the amine group of 1,2,3,4-tetrahydroquinoline derivatives using di-tert-butyl dicarbonate (Boc2O). This reaction is typically performed under basic conditions to facilitate nucleophilic attack by the amine on Boc2O.

-

- Solvent: Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or aqueous-organic mixtures.

- Base: Sodium hydroxide (NaOH), triethylamine (TEA), or sodium bicarbonate.

- Temperature: Room temperature to mild heating (25–50 °C).

- Time: Several hours to overnight depending on scale and solvent system.

-

$$

\text{Tetrahydroquinoline-NH}2 + \text{(Boc)}2\text{O} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{1-(tert-Butoxycarbonyl)-tetrahydroquinoline}

$$ This step yields the Boc-protected amine intermediate with high selectivity and yield.

Synthesis of 7-Carboxylic Acid Substituted Tetrahydroquinoline

The introduction of the carboxylic acid group at the 7-position can be achieved via:

- Functionalization of quinoline precursors: Starting from 7-bromoquinoline derivatives, followed by palladium-catalyzed amination and carboxylation reactions.

- Carboxylation via lithiation or metal-catalyzed coupling: Using palladium acetate with ligands such as Xantphos in 1,4-dioxane under nitrogen atmosphere to facilitate the coupling of Boc-protected amines with carboxylate precursors.

Esterification and Subsequent Hydrolysis

- The carboxylic acid group is often introduced as a methyl ester intermediate to improve solubility and facilitate purification.

- Esterification is performed by refluxing the corresponding acid with thionyl chloride in methanol, yielding methyl esters with high efficiency (~80% yield).

- Subsequent Boc protection is carried out on the ester intermediate, followed by hydrolysis to regenerate the free acid if needed.

Industrial and Continuous Flow Methods

- Continuous flow microreactor systems have been reported for the scale-up synthesis of Boc-protected tetrahydroquinoline derivatives, offering improved efficiency, reproducibility, and sustainability compared to batch synthesis.

- These systems allow precise control over reaction parameters such as temperature, mixing, and residence time, enhancing product purity and yield.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7-Bromoquinoline-4-carboxylic acid + Methanol + SOCl2 | Methyl 7-bromoquinoline-4-carboxylate | 80.5 | Reflux overnight with periodic SOCl2 addition |

| 2 | Methyl 7-bromoquinoline-4-carboxylate + Boc2O + Cs2CO3 + Pd(OAc)2 + Xantphos + 1,4-dioxane, reflux under N2 | Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | 98.0 | Pd-catalyzed amination under nitrogen atmosphere |

| 3 | Hydrolysis of methyl ester (if needed) | 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | Variable | Acidic or basic hydrolysis to free acid |

Data adapted from patent literature.

Reaction Mechanisms and Analytical Findings

- Boc Protection: The amine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage and releasing CO2.

- Palladium-Catalyzed Amination: Oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination, installs the Boc-protected amine at the 7-position.

- Esterification: Thionyl chloride activates the carboxylic acid to an acyl chloride intermediate, which then reacts with methanol to form the methyl ester.

- Hydrolysis: Acidic or basic conditions cleave the ester to regenerate the free carboxylic acid.

Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products. High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Boc Protection | Boc2O, NaOH or TEA, THF or aqueous, RT-50 °C | High yield Boc-protected amine |

| Esterification | SOCl2, MeOH, reflux overnight | Methyl ester intermediate (~80% yield) |

| Pd-Catalyzed Amination | Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, reflux, N2 | Efficient amination (>95% yield) |

| Hydrolysis (if required) | Acidic or basic aqueous conditions | Free carboxylic acid obtained |

| Continuous Flow Synthesis | Microreactor, controlled temperature and flow | Improved scalability and reproducibility |

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Information

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- IUPAC Name : 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

- CAS Number : 928772-51-4

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmacological agent. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study showed that specific modifications to the quinoline structure resulted in compounds with significant activity against various bacterial strains, making them candidates for new antibiotic development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations that are crucial in synthesizing more complex molecules.

Example Applications:

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions.

- Functionalization Reactions : The carboxylic acid group can be used for further derivatization, enabling the introduction of diverse functional groups.

Materials Science

In materials science, this compound is explored for its potential use in developing polymers and nanomaterials.

Research Insights:

Recent studies have investigated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicate that materials modified with this compound display improved performance metrics compared to unmodified counterparts.

Biological Studies

The compound has also been evaluated for its effects on biological systems beyond antimicrobial activity. Research indicates potential roles in modulating enzyme activity and influencing metabolic pathways.

Case Study: Enzyme Inhibition

A study involving enzyme assays revealed that certain derivatives of this compound could inhibit key enzymes involved in metabolic disorders, suggesting possible therapeutic applications in treating conditions such as diabetes.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

- CAS Number : 928772-51-4

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight : 277.3 g/mol

- Synonym: QM-1955 (Combi-Blocks catalog)

Structural Features :

- A tetrahydroquinoline core (a partially saturated bicyclic system) with a tert-butoxycarbonyl (Boc) group at the 1-position and a carboxylic acid moiety at the 7-position (Figure 1). The Boc group acts as a protective group for amines in synthetic chemistry, while the carboxylic acid enables further functionalization.

Physicochemical Properties :

- Stability : Stable under recommended storage conditions (room temperature, dry environment) .

- Hazards: No significant hazards reported; however, incomplete combustion may release carbon monoxide and nitrogen oxides .

The compound is compared to structurally related tetrahydroquinoline and isoquinoline derivatives, focusing on substituent positions, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications:

Substituent Position: The 7-carboxylic acid in the parent compound allows for direct conjugation with amines or alcohols, whereas the 2-carboxylic acid derivative (CAS 1187931-75-4) may exhibit steric constraints in reactions .

Functional Groups :

- Boronic acid derivatives (e.g., 1926137-46-3) enable cross-coupling reactions, expanding utility in medicinal chemistry .

- Lack of Boc group in simpler analogs (e.g., 5382-49-0) reduces synthetic flexibility but lowers molecular complexity .

Synthetic Routes :

- The Boc group is typically introduced via reaction with di-tert-butyldicarbonate under basic conditions (e.g., triethylamine in THF/water) .

- Iodinated analogs (e.g., 7-iodo derivatives) are synthesized using halogenation strategies, enabling further functionalization via cross-coupling .

Biological Relevance: Antimicrobial Activity: Fluoroquinoline derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibit enhanced antibacterial properties due to fluorine’s electron-withdrawing effects . Toxicity Data: Limited for the parent compound; most analogs lack detailed toxicological profiles, necessitating further study .

Biological Activity

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 928772-51-4) is a compound belonging to the tetrahydroquinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- IUPAC Name : this compound

- CAS Number : 928772-51-4

Pharmacological Significance

Research indicates that compounds within the tetrahydroquinoline family possess various biological activities, including anticancer and neuroprotective effects. The specific compound in focus has shown promise in several studies.

Anticancer Activity

A study published in Pharmaceuticals explored modifications on the tetrahydroquinoline scaffold targeting GPER (G protein-coupled estrogen receptor) as potential antiproliferative agents against various cancer cell lines. Compounds derived from this scaffold exhibited significant growth inhibitory activities with IC50 values below 50 µM in renal (RCC4-VA), liver (Hep G2), and pancreatic (MIA Paca-2) cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | RCC4-VA | <50 |

| 2 | Hep G2 | <50 |

| 3 | MIA Paca-2 | <50 |

These findings suggest that modifications to the tetrahydroquinoline structure can enhance its interaction with cancer cell targets.

The mechanism by which this compound exerts its effects appears to involve modulation of the GPER signaling pathway. Activation of GPER has been implicated in the regulation of various cellular processes linked to cancer progression, including angiogenesis and cell proliferation .

Study on Structural Modifications

In a comparative analysis of tetrahydroquinoline derivatives, specific structural modifications were linked to increased binding affinity at GPER sites. These modifications allowed for improved selectivity and potency against cancer cells while minimizing off-target effects .

Q & A

Q. What role does this compound play in developing kinase inhibitors?

- Methodological Answer : The tetrahydroquinoline scaffold mimics ATP-binding motifs in kinases. Functionalization at the 7-carboxylic acid position (e.g., esterification with propargyl alcohol) enables "click chemistry" for inhibitor library synthesis. In silico docking (e.g., AutoDock Vina) prioritizes derivatives with predicted high affinity for kinases like EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.